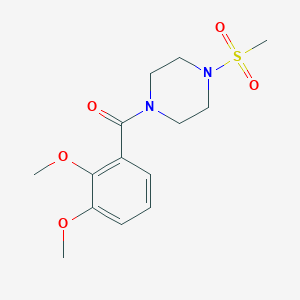
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone, also known as MPMP, is a synthetic compound with potential therapeutic applications. This molecule has been the subject of scientific research due to its unique structure and potential biological activity.
作用機序
The mechanism of action of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone is not fully understood. However, studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone may inhibit the growth of cancer cells by inducing apoptosis. (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to have antioxidant properties by scavenging free radicals.
Biochemical and Physiological Effects:
Studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has a variety of biochemical and physiological effects. (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been shown to have potential therapeutic applications, making it an attractive target for drug development. However, there are also limitations to using (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
将来の方向性
There are several future directions for research on (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone. One potential direction is to further investigate its mechanism of action. Understanding how (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone works at the molecular level could lead to the development of more effective therapies. Another potential direction is to explore the use of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone in combination with other drugs. Combining (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone with other drugs could enhance its therapeutic efficacy. Finally, more studies are needed to fully characterize the potential side effects of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone. Understanding its safety profile is essential for its future use in clinical settings.
Conclusion:
In conclusion, (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone is a synthetic compound with potential therapeutic applications. Its unique structure and potential biological activity have made it the subject of scientific research. Studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has antitumor, anti-inflammatory, and antioxidant properties. While there are still limitations to using (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone in lab experiments, there are several future directions for research that could lead to the development of more effective therapies.
合成法
The synthesis of (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone involves the reaction of 2,3-dimethoxybenzaldehyde with piperazine-1-carboxamide, followed by the addition of methanesulfonyl chloride. This reaction produces (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone as a white solid with a molecular weight of 365.45 g/mol.
科学的研究の応用
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has antitumor, anti-inflammatory, and antioxidant properties. (2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone has also been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
(2,3-Dimethoxy-phenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone |
|---|---|
分子式 |
C14H20N2O5S |
分子量 |
328.39 g/mol |
IUPAC名 |
(2,3-dimethoxyphenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O5S/c1-20-12-6-4-5-11(13(12)21-2)14(17)15-7-9-16(10-8-15)22(3,18)19/h4-6H,7-10H2,1-3H3 |
InChIキー |
PMMYBTQSGWTCHF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B248328.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-4-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248329.png)


![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248335.png)


![2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248342.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B248345.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B248348.png)


![2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B248352.png)